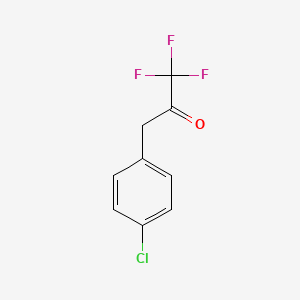

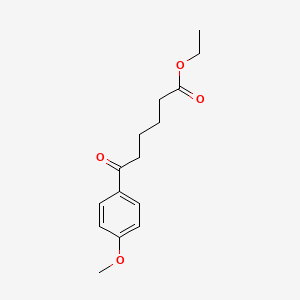

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Übersicht

Beschreibung

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one, also known as 4-chloro-3-trifluoromethylphenylpropan-2-one, is a synthetic chemical compound with a variety of uses in scientific research. It is a colorless, volatile liquid with a sweet, chloroform-like odor and a melting point of -10.4 °C. It is soluble in alcohol and ether, and insoluble in water.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Chlorophenols, including compounds structurally related to "3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one", have been evaluated for their environmental impact, particularly in aquatic environments. Krijgsheld and Gen (1986) assessed the consequences of chlorophenol contamination, noting their moderate toxicity to mammalian and aquatic life, and their environmental persistence depending on microbial degradation capabilities (Krijgsheld & Gen, 1986). Moreover, the degradation of chlorinated phenols by zero-valent iron has been reviewed by Gunawardana et al. (2011), highlighting the efficiency of iron-based bimetallic systems in dechlorinating these compounds (Gunawardana, Singhal, & Swedlund, 2011).

Toxicology and Biodegradation

The toxic effects and mechanisms of chlorophenols in fish were comprehensively reviewed by Ge et al. (2017), emphasizing the oxidative stress, immune system impact, endocrine disruption, and potential carcinogenicity associated with these compounds (Ge, Han, Qi, Gu, Ma, Zhang, Naeem, & Huang, 2017). Furthermore, Magnoli et al. (2020) focused on the behavior of 2,4-D, a chlorophenoxy herbicide, in agricultural environments and highlighted the role of microbial biodegradation in mitigating environmental impacts (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Material Science Applications

In the field of material science, the properties and applications of poly(3,4-ethylenedioxythiophene) (PEDOT) have been explored, demonstrating the potential of this class of compounds in thermoelectric materials. Yue and Xu (2012) reviewed the progress of PEDOT-based thermoelectric materials, indicating significant advances and potential for further development (Yue & Xu, 2012).

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTNTKPCXIKFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568439 | |

| Record name | 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

CAS RN |

79611-55-5 | |

| Record name | 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)